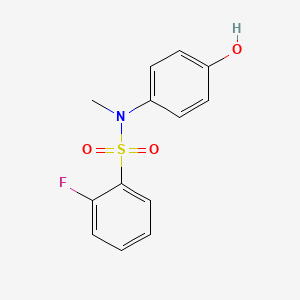

2-氟-N-(4-羟基苯基)-N-甲基苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "2-fluoro-N-(4-hydroxyphenyl)-N-methylbenzenesulfonamide" is not directly mentioned in the provided papers. However, the papers do discuss various benzenesulfonamide derivatives and their interactions, which can provide indirect insights into the chemical behavior and properties of the compound . Benzenesulfonamides are a class of compounds known for their diverse biological activities and are often used in medicinal chemistry for drug development .

Synthesis Analysis

While the exact synthesis of "2-fluoro-N-(4-hydroxyphenyl)-N-methylbenzenesulfonamide" is not detailed, the papers do provide information on the synthesis of related benzenesulfonamide compounds. For example, the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase is described, which involves the introduction of various substituents to the benzenesulfonamide core . Similarly, the synthesis of 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamides as selective cyclooxygenase-2 inhibitors is discussed, where the introduction of a fluorine atom was found to enhance selectivity . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives can be complex, and their interactions with biological targets are often dependent on the precise arrangement of atoms within the molecule. For instance, the introduction of a fluorine atom in certain positions can significantly affect the potency and selectivity of the compound as an enzyme inhibitor . The crystal structures of related compounds, such as N-(4-fluorobenzoyl)benzenesulfonamide, have been investigated to understand the intermolecular interactions and packing patterns, which are crucial for their biological activity .

Chemical Reactions Analysis

Benzenesulfonamides can undergo various chemical reactions, depending on their substituents and reaction conditions. For example, N-fluorobenzenesulfonimide has been used as an oxidant in the N-demethylation of N-methyl amides, indicating the reactivity of the sulfonamide group under oxidative conditions . Additionally, the derivatization of primary amines with dinitrobenzenesulfonic acid derivatives for analytical purposes shows the versatility of the sulfonamide group in chemical reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives are influenced by their molecular structure. For instance, the introduction of electron-withdrawing groups like fluorine can affect the acidity of the amide hydrogen, potentially altering solubility and stability . The crystal structure analysis of related compounds provides insights into the solid-state properties, such as hydrogen bonding patterns and molecular packing, which can be extrapolated to predict the behavior of "2-fluoro-N-(4-hydroxyphenyl)-N-methylbenzenesulfonamide" . Quantum-chemical calculations on similar compounds can predict free energy and molecular orbitals, which are indicative of the compound's reactivity and interaction with light .

科学研究应用

量子化学计算

Peiming等人(2022年)的研究利用理论计算分析了新合成的N-(3,5-二叔丁基-2-羟基苯基)-4-甲基苯磺酰胺化合物。这项研究侧重于定义它们的优化状态,预测自由能,并确定参与光谱形成的分子轨道,这与苯磺酰胺衍生物的更广泛领域相关,包括2-氟-N-(4-羟基苯基)-N-甲基苯磺酰胺 (Sun Peiming et al., 2022)。

COX-2抑制性能

Hashimoto等人(2002年)合成了一系列苯磺酰胺衍生物,包括4-(4-环烷/芳基-噁唑-5-基)苯磺酰胺,以评估它们对COX-2酶的抑制作用。该研究突出了在COX-2效力和选择性上引入氟原子的影响,这对于理解类似化合物的功能方面至关重要 (Hiromasa Hashimoto et al., 2002)。

微管相互作用分析

Banerjee等人(2005年)发现了几种磺酰胺类药物,包括6(N-[2-[(4-羟基苯基)氨基]-3-吡啶基]-4-甲氧基苯磺酰胺),它们抑制微管聚合。这项研究提供了类似化合物如2-氟-N-(4-羟基苯基)-N-甲基苯磺酰胺可能如何与微管相互作用,影响细胞分裂和潜在的抗癌性能 (Mithu Banerjee et al., 2005)。

晶体结构分析

Suchetan等人(2015年)研究了相关化合物N-(4-氟苯甲酰)苯磺酰胺的晶体结构,重点关注堆积模式和分子间相互作用。这种结构分析对于理解2-氟-N-(4-羟基苯基)-N-甲基苯磺酰胺在各个领域的物理性质和潜在应用至关重要 (P. Suchetan et al., 2015)。

未来方向

The future directions for research on 2-fluoro-N-(4-hydroxyphenyl)-N-methylbenzenesulfonamide could involve further exploration of its potential as an inhibitor of RRM2. This could include studies on its efficacy and safety, as well as its potential applications in the treatment of diseases such as HBV and hepatocellular carcinoma .

属性

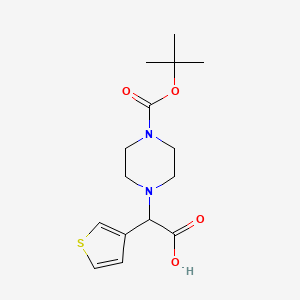

IUPAC Name |

2-fluoro-N-(4-hydroxyphenyl)-N-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FNO3S/c1-15(10-6-8-11(16)9-7-10)19(17,18)13-5-3-2-4-12(13)14/h2-9,16H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZGSGUOTLVNEGI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

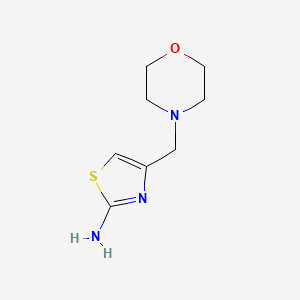

CN(C1=CC=C(C=C1)O)S(=O)(=O)C2=CC=CC=C2F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FNO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901204092 |

Source

|

| Record name | 2-Fluoro-N-(4-hydroxyphenyl)-N-methylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901204092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-fluoro-N-(4-hydroxyphenyl)-N-methylbenzenesulfonamide | |

CAS RN |

565172-42-1 |

Source

|

| Record name | 2-Fluoro-N-(4-hydroxyphenyl)-N-methylbenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=565172-42-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-N-(4-hydroxyphenyl)-N-methylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901204092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2E)-3-{2-chloroimidazo[1,2-a]pyridin-3-yl}prop-2-enoic acid](/img/structure/B1332925.png)

![Ethyl 2-(chloromethyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1332941.png)